ethyl (2E)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Ethyl (2E)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a dihydrobenzothiazole core substituted with a carboxylate ester at position 6, a methyl group at position 3, and an imino-linked dioxopyrrolidinyl acetyl moiety at position 2. The (2E)-configuration indicates a planar geometry around the imine bond, which may contribute to π-π stacking interactions in crystal packing or biological targets. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a covalent inhibitor due to the electrophilic dioxopyrrolidine group acting as a Michael acceptor .
Properties
IUPAC Name |
ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-3-25-16(24)10-4-5-11-12(8-10)26-17(19(11)2)18-13(21)9-20-14(22)6-7-15(20)23/h4-5,8H,3,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWXYJSPQRUPJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)CCC3=O)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Pyrrolidinone Moiety: This step involves the acylation of the benzothiazole derivative with a pyrrolidinone-containing acylating agent.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the benzothiazole or pyrrolidinone rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzothiazole or pyrrolidinone derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzothiazole ring could be involved in binding to metal ions or other biomolecules, while the pyrrolidinone moiety might participate in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Ethyl 2-(2-Acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Core Structure : Thiazolo[3,2-a]pyrimidine fused ring system (vs. dihydrobenzothiazole in the target compound).
- 3-Oxo group: Participates in hydrogen bonding, similar to the dioxopyrrolidine in the target compound.
- Crystallography : Single-crystal X-ray study (R factor = 0.044) reveals planar geometry at the benzylidene moiety, with intermolecular C–H···O interactions stabilizing the lattice .
[2-Oxo-2-(1,2,5-Trimethylpyrrol-3-yl)ethyl] 1,3-Benzothiazole-6-carboxylate ()
- Core Structure: Simple benzothiazole (non-dihydro) with a carboxylate ester.
- Substituents: 1,2,5-Trimethylpyrrole-oxoethyl chain: Electron-rich pyrrole may engage in π-π interactions, contrasting with the electrophilic dioxopyrrolidine in the target compound.
- Applications : Likely used in fluorescence-based probes due to the benzothiazole’s rigid aromatic system.
Target Compound
- Unique Features: Dioxopyrrolidinyl acetyl imino group: Provides dual hydrogen-bond acceptors (C=O) and a reactive site for covalent modification. Methyl group on dihydrobenzothiazole: Minimizes steric hindrance compared to bulkier substituents in analogs.
- Crystallographic Tools : Structural determination likely employs SHELX (e.g., SHELXL for refinement) and cross-validated via the Cambridge Structural Database (CSD) .
Data Table: Comparative Analysis
Research Findings and Implications
- Hydrogen Bonding and Crystal Packing : The target compound’s dioxopyrrolidine group may form extended hydrogen-bonding networks, as described by Etter’s graph set analysis (e.g., C(4) or R₂²(8) motifs) . This contrasts with ’s compound, where C–H···O interactions dominate .
- Reactivity : The dioxopyrrolidine’s electrophilicity makes the target compound a candidate for covalent drug design, whereas ’s trimethylpyrrole derivative lacks such reactivity.
- Database Cross-Referencing : Structural data for these compounds may be archived in the Cambridge Structural Database (CSD), which houses over 500,000 entries, enabling rapid comparison of bond lengths and angles .
Biological Activity
Ethyl (2E)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound of interest due to its potential biological activities. The following sections will explore its synthesis, biological activities, and relevant research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of benzothiazole derivatives with various acylating agents and amines. The synthesis typically involves:
- Formation of Benzothiazole : Starting from 2-aminobenzenethiol and an appropriate carbonyl compound.
- Acetylation : Introducing the 2-(2,5-dioxopyrrolidin-1-yl)acetyl group via acetic anhydride or acetyl chloride.
- Final Esterification : Converting the carboxylic acid to the ethyl ester using ethanol and a coupling agent like DCC (dicyclohexylcarbodiimide).
Biological Activities
The biological activities of this compound have been investigated in various studies, revealing a range of pharmacological effects:
Anticancer Activity
Research has shown that benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds similar to this compound have demonstrated selective cytotoxicity against tumorigenic cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) with IC50 values ranging from 28 to 290 ng/mL depending on the specific derivative tested .
Antimicrobial Activity
Benzothiazole derivatives are known for their antimicrobial properties:
- In Vitro Studies : Compounds derived from benzothiazoles have shown antibacterial and antifungal effects with minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of related compounds:
- Animal Models : The compound's analogs have been tested in maximal electroshock seizure (MES) models, showing effective anticonvulsant activity with ED50 values comparable to established drugs like phenobarbital .
Case Studies
-
Study on Anticancer Properties :
- A study evaluated the anticancer effects of a series of benzothiazole derivatives including this compound. Results indicated that certain derivatives exhibited potent cytotoxicity against breast and liver cancer cell lines.
Compound Cell Line IC50 (ng/mL) 15a MDA-MB-231 32 15b SK-Hep-1 30 15c NUGC-3 28 15d WI-38 VA-13 290 15e WI-38 (normal) >150 -
Antimicrobial Efficacy Study :
- A comprehensive analysis reported that several benzothiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step condensation and cyclization reactions. For example:
- Step 1 : Condensation of a benzothiazole precursor (e.g., 3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate) with 2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride in the presence of a base (e.g., triethylamine) to form the imino linkage .
- Step 2 : Stereochemical control of the (2E)-configuration can be achieved via solvent polarity adjustments (e.g., DMF or THF) and temperature modulation (60–80°C) .
- Optimization : Use palladium-catalyzed reductive cyclization (e.g., with formic acid derivatives as CO surrogates) to improve yield and regioselectivity .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Assign peaks for the benzothiazole core (δ 6.8–7.5 ppm for aromatic protons), imino group (δ 8.2–8.5 ppm), and dioxopyrrolidine (δ 2.5–3.5 ppm) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and imine (C=N at ~1650 cm⁻¹) .
Q. How should this compound be stored to ensure stability?
- Store at –20°C in anhydrous conditions (use molecular sieves) to prevent hydrolysis of the ester or imino groups .
- Avoid exposure to light, as the benzothiazole core may undergo photodegradation .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., E/Z isomerism) be resolved?
- NOE Experiments : Irradiate the imino proton to detect spatial proximity to the benzothiazole methyl group, confirming the (2E)-configuration .
- X-ray Crystallography : Resolve ambiguities in solid-state structures, particularly for tautomeric forms .
- Dynamic NMR : Monitor temperature-dependent chemical shifts to identify rotamers or isomerization barriers .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electron density distribution, focusing on the electrophilic imino group and nucleophilic dioxopyrrolidine .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to prioritize in vitro assays .
Q. How can structure-activity relationships (SAR) be explored for bioactivity?
- Analog Synthesis : Replace the dioxopyrrolidine with other heterocycles (e.g., piperidinone) and compare inhibitory activity in enzyme assays (e.g., serine proteases) .
- In Vitro Assays : Test cytotoxicity (MTT assay) and target engagement (fluorescence polarization) to correlate substituent effects with potency .
Q. What strategies mitigate side reactions during functionalization of the benzothiazole core?
- Protecting Groups : Temporarily block the ester moiety with tert-butyl groups to avoid nucleophilic attack during acetyl imino formation .
- Microwave-Assisted Synthesis : Reduce reaction time and byproduct formation in cyclization steps .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
